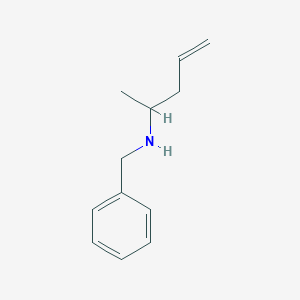
N-benzylpent-4-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylpent-4-en-2-amine is an organic compound characterized by the presence of a benzyl group attached to a pent-4-en-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzylpent-4-en-2-amine can be synthesized through several methods. One common approach involves the condensation of an aldehyde or ketone with a secondary amine. For example, the reaction between benzylamine and pent-4-en-2-one under acidic conditions can yield this compound . The reaction typically requires heating under reflux in a solvent such as anhydrous benzene, toluene, or xylene, with azeotropic removal of water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: N-benzylpent-4-en-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acid chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: N-alkylated amines, amides.
Scientific Research Applications
N-benzylpent-4-en-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzylpent-4-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways . These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression .
Comparison with Similar Compounds
- N-benzylpent-4-en-2-amine hydrochloride
- N-benzyl-2-phenylpyrimidin-4-amine
- N-benzyl-2-phenylethylamine
Comparison: this compound is unique due to its specific structural features, such as the presence of both a benzyl group and a pent-4-en-2-amine moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds . For instance, N-benzyl-2-phenylpyrimidin-4-amine is primarily studied for its anticancer properties, while this compound has broader applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
88381-95-7 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-benzylpent-4-en-2-amine |
InChI |
InChI=1S/C12H17N/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h3-6,8-9,11,13H,1,7,10H2,2H3 |
InChI Key |
XNFSJJMFFMCCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















